

LKY-047: A Technical Guide to its Chemical Properties, Synthesis, and Biological Activity

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For Researchers, Scientists, and Drug Development Professionals

Abstract

LKY-047 is a potent and selective, reversible competitive inhibitor of the human cytochrome P450 2J2 (CYP2J2) enzyme.[1][2] As a derivative of decursin, this small molecule holds significant promise as a chemical probe for studying the role of CYP2J2 in drug metabolism and various physiological and pathological processes. This document provides a comprehensive overview of the chemical properties, a detailed synthesis protocol, and the characterized biological activity of **LKY-047**, intended to serve as a technical guide for researchers in the fields of pharmacology, medicinal chemistry, and drug development.

Chemical Properties

LKY-047, systematically named (7S)-(+)-(4-Nitro-phenyl)-acrylic acid, 8,8-dimethyl-2-oxo-6,7-dihydro-2H,8H-pyrano[3,2-g]chromen-7-yl-ester, is a semi-synthetic derivative of the natural product decursin.[2] Its fundamental chemical and physical properties are summarized in the table below.



Property	Value	Source	
IUPAC Name	(7S)-(+)-(4-Nitro-phenyl)- acrylic acid, 8,8-dimethyl-2- oxo-6,7-dihydro-2H,8H- pyrano[3,2-g]chromen-7-yl- ester	[2]	
Molecular Formula	C24H19NO7	Calculated	
Molecular Weight	433.41 g/mol	Calculated	
Appearance	White solid	Inferred	
Classification	Decursin Derivative, Cytochrome P450 Inhibitor	[1][2]	

Synthesis Protocol

The synthesis of **LKY-047** is achieved through the semi-synthesis from (+)-decursinol, which can be isolated from the roots of Angelica gigas Nakai. The general strategy involves the esterification of the hydroxyl group of decursinol with a suitable carboxylic acid.

Materials and Reagents

- (+)-Decursinol
- (E)-3-(4-nitrophenyl)acrylic acid
- 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
- 4-Dimethylaminopyridine (DMAP)
- Dichloromethane (DCM), anhydrous
- Standard workup and purification reagents (e.g., saturated sodium bicarbonate solution, brine, anhydrous magnesium sulfate, silica gel for column chromatography).

Experimental Procedure



The synthesis of **LKY-047** is based on a general procedure for the preparation of decursin derivatives through EDC-mediated esterification.

- To a solution of (+)-decursinol (1 equivalent) in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon), add (E)-3-(4-nitrophenyl)acrylic acid (1.2 equivalents), 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.5 equivalents), and a catalytic amount of 4-dimethylaminopyridine (DMAP).
- Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
- Upon completion, dilute the reaction mixture with DCM and wash sequentially with saturated sodium bicarbonate solution and brine.
- Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
- Purify the crude residue by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to afford LKY-047 as a white solid.

Biological Activity and Mechanism of Action

LKY-047 is a potent and selective inhibitor of CYP2J2, an extrahepatic cytochrome P450 enzyme involved in the metabolism of xenobiotics and endogenous signaling molecules.[1][2]

In Vitro Inhibition Data

The inhibitory activity of **LKY-047** against CYP2J2 and other major human P450 isoforms has been characterized in human liver microsomes (HLM).

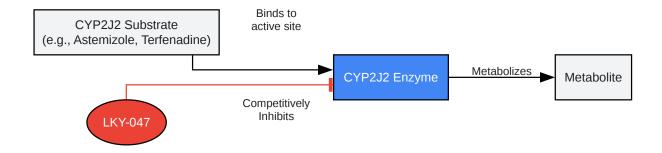


Parameter	Substrate	Value	Source
IC50 (CYP2J2)	Astemizole O- demethylation	1.7 μΜ	[1]
Ki (CYP2J2)	Astemizole Odemethylation (Competitive)	0.96 μΜ	[1][2]
Ki (CYP2J2)	Terfenadine hydroxylation (Competitive)	2.61 μΜ	[1][2]
Ki (CYP2J2)	Ebastine hydroxylation (Uncompetitive)	3.61 μΜ	[1][2]
IC50 (Other CYPs)	CYP1A2, 2A6, 2B6, 2C8, 2C9, 2C19, 2D6, 2E1, 3A	> 50 μM	[2]

At a concentration of 20 μ M, **LKY-047** inhibits CYP2J2 activity by 85.3% while having minimal effects on other P450 enzymes.[1] It exhibits weak inhibition of CYP2D6 (37.2% at 20 μ M).[1] Importantly, pre-incubation of **LKY-047** with HLMs and NADPH did not alter its inhibitory potency, indicating that it is not a mechanism-based inhibitor.[2]

Signaling Pathway

The primary signaling pathway influenced by **LKY-047** is the metabolic pathway mediated by CYP2J2. By inhibiting this enzyme, **LKY-047** can modulate the metabolism of CYP2J2 substrates, which include both xenobiotics and endogenous compounds like arachidonic acid.



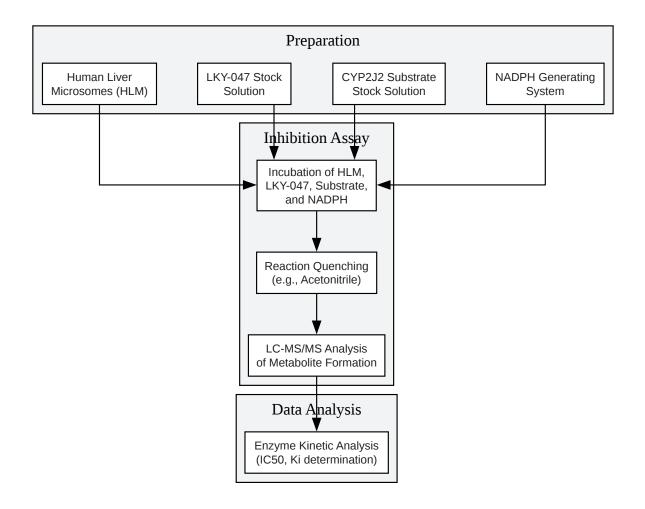


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Caption: Competitive inhibition of CYP2J2 by LKY-047.

Experimental Workflows

The characterization of **LKY-047** as a selective CYP2J2 inhibitor typically involves a series of in vitro experiments using human liver microsomes. A generalized workflow for such an investigation is depicted below.



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Caption: Workflow for CYP2J2 inhibition assay.



Conclusion

LKY-047 is a valuable pharmacological tool for the selective inhibition of CYP2J2. Its well-characterized potency and selectivity, coupled with its reversible, non-mechanism-based mode of action, make it an ideal candidate for in vitro and potentially in vivo studies aimed at elucidating the role of CYP2J2 in drug metabolism and disease. The detailed information provided in this technical guide serves as a foundational resource for researchers utilizing **LKY-047** in their scientific investigations.

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References

- 1. Redirecting [linkinghub.elsevier.com]
- 2. researchgate.net [researchgate.net]
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